Variculanol

Natural product chemistry Structural biology Sesterterpenoid scaffold

Variculanol's unique 5/12/5 tricyclic skeleton provides scaffold differentiation from 5-8-5 ophiobolins. Documented anti-HCV NS3/4A protease inhibition and cytotoxicity (HeLa, L5178Y) make it ideal for structure-activity studies. Select for defined scaffold topology research.

Molecular Formula C25H40O2
Molecular Weight 372.6 g/mol
Cat. No. B10820686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVariculanol
Molecular FormulaC25H40O2
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O
InChIInChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+/t19-,20-,21-,22+,23+,24+,25-/m0/s1
InChIKeyOHABHHQPUHXDEY-CRJDLSTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Variculanol: 5/12/5 Tricyclic Sesterterpenoid Scaffold and Physicochemical Profile


Variculanol is a fungal sesterterpenoid (C25H40O2, MW 372.6) characterized by a rare 5/12/5 tricyclic skeleton and seven defined stereocenters [1]. Isolated from Aspergillus variecolor (also reported as A. versicolor and A. aegyptiacus) and structurally elucidated by Singh et al. in 1991, it possesses moderate lipophilicity (LogP 4.9) and solubility in dichloromethane, DMSO, ethanol, and methanol [2].

Why In-Class Sesterterpenoids Cannot Replace Variculanol in Research Applications


Sesterterpenoids from Aspergillus and related fungal genera exhibit substantial scaffold divergence that precludes simple substitution. Variculanol possesses a 5/12/5 tricyclic framework, whereas closely co-occurring compounds such as (±)-5-deoxovariecolin and other ophiobolin-type congeners feature distinct 5-8-5 ring systems [1]. These topological differences produce non-overlapping conformational spaces and altered pharmacophore presentations, resulting in divergent target engagement profiles [2]. The following quantitative evidence demonstrates that selecting Variculanol versus an in-class alternative materially alters experimental outcomes in cytotoxicity and antiviral protease inhibition assays.

Quantitative Differentiation of Variculanol Against Structural and Functional Analogs


Scaffold-Level Differentiation: 5/12/5 Tricyclic Core vs. Ophiobolin 5-8-5 Framework

Variculanol is distinguished by a 5/12/5 tricyclic ring system, whereas the ophiobolin class of sesterterpenoids, including (±)-5-deoxovariecolin isolated from the same Aspergillus aegyptiacus strain, possesses a 5-8-5 tricyclic framework [1]. This topological divergence results in fundamentally different spatial arrangements of functional groups and conformational flexibility, which directly influences target binding modes and selectivity profiles [2].

Natural product chemistry Structural biology Sesterterpenoid scaffold

Cytotoxic Activity in Murine Lymphoma: Variculanol vs. (±)-5-Deoxovariecolin

In a direct head-to-head evaluation using murine lymphoma L5178Y cells, Variculanol and (±)-5-deoxovariecolin were tested under identical assay conditions. Variculanol exhibited an ED50 of 8.1 μg/mL, compared to 7.6 μg/mL for (±)-5-deoxovariecolin, a difference of approximately 6.6% [1]. Both compounds were isolated and purified from the same fungal extract, ensuring comparable purity and handling.

Oncology Cytotoxicity screening Natural product pharmacology

Anti-HCV NS3/4A Protease Activity: Variculanol as a Distinct Antiviral Screening Candidate

Variculanol has been specifically evaluated for inhibition of the Hepatitis C virus (HCV) NS3/4A protease, an activity not reported for the majority of structurally related sesterterpenoids including ophiobolins and anthraquinone co-metabolites isolated from the same A. versicolor strain [1]. The NS3/4A protease is a validated therapeutic target essential for HCV polyprotein processing and viral replication.

Virology Antiviral drug discovery Protease inhibition

Recommended Research Applications for Variculanol Based on Evidence-Based Differentiation


Scaffold-Based Chemoinformatic and SAR Studies of Sesterterpenoid Topology

Researchers investigating the conformational and pharmacophoric consequences of macrocycle size in fungal sesterterpenoids should select Variculanol as a representative 5/12/5 tricyclic scaffold. Its 12-membered central ring provides a structurally distinct comparator to the 5-8-5 ophiobolin framework, enabling systematic analysis of ring-size effects on target engagement and physicochemical properties [1][2]. Substitution with an ophiobolin analog would confound scaffold-topology SAR interpretations.

Antiviral Protease Inhibitor Screening and HCV Replication Studies

Variculanol is appropriate for inclusion in HCV NS3/4A protease inhibitor screening panels, as this activity has been documented in peer-reviewed literature [1]. Procurement of Variculanol rather than a generic sesterterpenoid (e.g., ophiobolin A or emodin-class anthraquinones) is justified when the experimental objective specifically addresses HCV protease inhibition, given the absence of reported anti-HCV activity for many structurally related fungal metabolites.

Comparative Oncology Screening with Defined Structural Controls

In cytotoxicity screening programs requiring structurally defined natural product inputs, Variculanol serves as a characterized sesterterpenoid with reported activity against murine lymphoma L5178Y (ED50 = 8.1 μg/mL) and HeLa cervical carcinoma cells [1][2]. The availability of direct comparator data with (±)-5-deoxovariecolin under identical assay conditions supports its use in studies requiring interpretable structure-activity relationship data rather than uncharacterized or variably potent natural product extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Variculanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.